6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 3-aminopyridine with trifluoromethyl-substituted hydrazine under acidic conditions to form the desired pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole and pyridine rings provide a scaffold for binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of both a trifluoromethyl group and a fused pyrazole-pyridine ring system. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
1006464-92-1 |
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Molecular Formula |
C9H7F3N4 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-4-16(15-7)8-2-1-6(13)5-14-8/h1-5H,13H2 |
InChI Key |
PIQISWUIBQRGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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